molecular formula C12H13N3O B8440407 (2,6-Dimethylpyridin-3-yl)(1-methyl-1H-imidazol-5-yl)methanone

(2,6-Dimethylpyridin-3-yl)(1-methyl-1H-imidazol-5-yl)methanone

Cat. No. B8440407
M. Wt: 215.25 g/mol
InChI Key: SBXNYEHXHGLHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dimethylpyridin-3-yl)(1-methyl-1H-imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,6-Dimethylpyridin-3-yl)(1-methyl-1H-imidazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dimethylpyridin-3-yl)(1-methyl-1H-imidazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2,6-Dimethylpyridin-3-yl)(1-methyl-1H-imidazol-5-yl)methanone

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

(2,6-dimethylpyridin-3-yl)-(3-methylimidazol-4-yl)methanone

InChI

InChI=1S/C12H13N3O/c1-8-4-5-10(9(2)14-8)12(16)11-6-13-7-15(11)3/h4-7H,1-3H3

InChI Key

SBXNYEHXHGLHMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)C2=CN=CN2C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask containing 5-bromo-1-methyl-1H-imidazole (360 mg, 2.24 mmol) was added THF and the solution was cooled to 0° C. To this clear homogeneous solution was added isopropyl magnesium chloride-LiCl complex (1.3 M, 2.3 mL, 2.98 mmol) which resulted in a white suspension. The reaction mixture was stirred at 0° C. for 30 min, and a THF (2 mL) solution of N-methoxy-N,2,6-trimethylnicotinamide (522 mg, 2.69 mmol, Intermediate 40, step a) was introduced and the mixture was allowed to warm to room temperature for 3 hours and then heated to 50° C. for 20 hours. The contents were cooled to room temperature, poured into a saturated NH4Cl solution and extracted with EtOAc (4×50 mL). The combined organics were washed with brine, dried over MgSO4, filtered and concentrated. Flash chromatography on silica gel (25-50% Acetonitrile-DCM increasing gradient to 5% MeOH-DCM) afforded the title compound as a pale yellowish solid.
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